molecular formula C8H8ClNO2 B7966996 3-Amino-5-chloro-2-methylbenzoic acid

3-Amino-5-chloro-2-methylbenzoic acid

Cat. No.: B7966996
M. Wt: 185.61 g/mol
InChI Key: RCOGAGPFQSOQEN-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-methylbenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Efficient mixing and reaction control: to ensure high yield and purity.

    Use of cost-effective and readily available raw materials: .

    Implementation of safety measures: to handle hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids.

    Reduction: Involves hydrogen gas and metal catalysts.

    Esterification: Uses alcohols and acid catalysts.

Major Products

    Substituted Benzoic Acids: Formed through substitution reactions.

    Esters and Amides: Formed through esterification and amidation reactions.

Scientific Research Applications

3-Amino-5-chloro-2-methylbenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-methylbenzoic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3-amino-5-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOGAGPFQSOQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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